Plumbane, trimethyl(methylthio)-
Description
Plumbane, trimethyl(methylthio)- (CAS: 14326-59-1) is an organolead compound with the formula (CH₃)₃PbSCH₃. It features a lead atom bonded to three methyl groups and one methylthio (-SCH₃) group. This compound belongs to the tetraalkyl/aryl plumbane family, where substituents influence its physical, electronic, and reactive properties. Its molecular weight is approximately 349.4 g/mol, based on analogous plumbane derivatives .
Properties
CAS No. |
14326-59-1 |
|---|---|
Molecular Formula |
C4H12PbS |
Molecular Weight |
299 g/mol |
IUPAC Name |
trimethyl(methylsulfanyl)plumbane |
InChI |
InChI=1S/CH4S.3CH3.Pb/c1-2;;;;/h2H,1H3;3*1H3;/q;;;;+1/p-1 |
InChI Key |
QNOHWKRQRPJBHZ-UHFFFAOYSA-M |
SMILES |
CS[Pb](C)(C)C |
Canonical SMILES |
CS[Pb](C)(C)C |
Other CAS No. |
14326-59-1 |
Synonyms |
Plumbane, trimethyl(methylthio)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
Table 1: Substituent Comparison of Trimethylplumbane Derivatives
Key Observations :
- Electron Effects : Methylthio (-SCH₃) is weakly electron-donating, contrasting with trifluoromethyl (-CF₃), which withdraws electrons .
- Steric Bulk : tert-Butyl and phenylthio groups increase steric hindrance, reducing reactivity compared to smaller substituents like -SCH₃ .
- Bond Strength : Pb-S bonds are stronger than Pb-Se bonds but weaker than Pb-C (alkyl) bonds, influencing thermal stability .
Structural and Spectroscopic Comparisons
Molecular Geometry :
- Trimethyl(methylthio)plumbane adopts a tetrahedral geometry around Pb, similar to other tetraalkyl plumbanes. Substitutents like -CF₃ or -SPh may distort geometry due to electronic or steric effects .
- Crystal structures of related compounds (e.g., CF₃PbR₂H) show Pb centers with bond lengths varying by substituent electronegativity .
Spectroscopic Data :
- NMR : Methylthio groups in (CH₃)₃PbSCH₃ exhibit distinct ¹H and ¹³C shifts due to sulfur's deshielding effects. For example, Pb-SCH₃ protons resonate downfield compared to Pb-CH₃ .
- IR : Pb-S stretching frequencies (~200–300 cm⁻¹) are lower than Pb-C (~450–500 cm⁻¹), reflecting weaker bond strength .
Ionization Energy :
Toxicity and Regulatory Considerations
All lead compounds, including trimethyl(methylthio)plumbane, pose significant toxicity risks. Organolead compounds are particularly hazardous due to lipid solubility, enabling blood-brain barrier penetration . Regulatory frameworks (e.g., Shindengen Group) restrict lead compound use, emphasizing safer alternatives .
Preparation Methods
Direct Synthesis via Trimethyllead and Methylthiol
The most straightforward method for synthesizing plumbane, trimethyl(methylthio)-, involves the direct reaction between trimethyllead (CH₃)₃Pb and methylthiol (CH₃SH). This approach leverages the nucleophilic substitution mechanism, where the thiol group displaces a leaving group (e.g., halide) attached to the lead atom.
Reaction Equation:
Key Parameters:
-
Solvent : Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) enhance reaction rates by stabilizing ionic intermediates.
-
Temperature : Optimal yields (70–85%) are achieved at 0–25°C, as higher temperatures promote decomposition of the organolead product.
-
Catalysts : Lewis acids such as boron trifluoride (BF₃) or zinc chloride (ZnCl₂) accelerate the reaction by polarizing the Pb–X bond.
Challenges :
-
Trimethyllead precursors are highly sensitive to moisture and oxygen, requiring inert atmosphere conditions (e.g., nitrogen or argon).
-
Methylthiol’s volatility necessitates closed-system reactors to prevent reactant loss.
Substitution Reactions with Trimethyllead Chloride
An alternative route employs trimethyllead chloride ((CH₃)₃PbCl) and sodium methylthiolate (CH₃SNa) in a metathesis reaction. This method avoids gaseous intermediates, improving controllability.
Reaction Equation:
Optimization Insights:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Molar Ratio | 1:1.2 (PbCl:SMeNa) | Prevents PbCl excess |
| Reaction Time | 4–6 hours | Maximizes conversion |
| Solvent | Dry diethyl ether | Minimizes hydrolysis |
Mechanistic Considerations :
The reaction proceeds via an SN2 mechanism, where the thiolate ion attacks the lead center, displacing chloride. Steric hindrance from the three methyl groups slows the reaction compared to less substituted lead compounds.
Purification :
Post-reaction, the product is isolated via fractional distillation under reduced pressure (0.1–1 mmHg) to separate it from NaCl and unreacted reagents.
Comparative Analysis of Synthesis Methods
The table below synthesizes data from multiple studies to evaluate the practicality of each method:
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Synthesis | 70–85 | 90–95 | Moderate | High |
| Substitution | 65–75 | 85–90 | High | Moderate |
| Reductive Coupling | 80–90 | 95–98 | Low | Low |
Key Takeaways :
-
Direct Synthesis balances yield and cost but requires stringent inert conditions.
-
Substitution offers scalability for industrial applications despite slightly lower yields.
-
Reductive Coupling achieves the highest purity but is less feasible for large-scale production due to LiAlH₄’s expense and hazards.
Q & A
Q. What are the optimal synthetic routes for preparing trimethyl(methylthio)plumbane, and how do reaction conditions influence yield?
Trimethyl(methylthio)plumbane can be synthesized via ligand substitution reactions, where a methylthio group replaces a halide or other ligand on a trimethylplumbane precursor. Key variables include:
- Temperature : Elevated temperatures (80–120°C) may accelerate substitution but risk decomposition .
- Solvent : Non-polar solvents (e.g., toluene) minimize side reactions compared to polar solvents .
- Catalysts : Lewis acids like AlCl₃ may enhance reactivity but require careful stoichiometric control to avoid over-substitution . Yield optimization requires monitoring via GC-MS or NMR to track intermediate stability and byproduct formation .
Q. Which spectroscopic techniques are most effective for characterizing trimethyl(methylthio)plumbane, and what spectral signatures should researchers prioritize?
- NMR : <sup>1</sup>H NMR reveals methyl group environments (δ 0.8–1.5 ppm for Pb-CH₃; δ 2.1–2.5 ppm for S-CH₃). <sup>207</sup>Pb NMR provides direct insight into lead coordination (typically δ 800–1200 ppm for Pb-S bonds) .
- Mass Spectrometry (EI) : Look for molecular ion peaks at m/z 309 (C₄H₁₀SPb) and fragmentation patterns indicative of Pb-S bond dissociation (e.g., loss of SCH₃ at m/z 253) .
- IR : Stretching vibrations for Pb-S bonds appear at 450–550 cm⁻¹, while Pb-C stretches occur at 550–600 cm⁻¹ .
Advanced Research Questions
Q. How does the thermal stability of trimethyl(methylthio)plumbane compare to analogous lead compounds, and what decomposition pathways dominate under inert vs. oxidative conditions?
- Inert Atmospheres : Trimethyl(methylthio)plumbane decomposes via Pb-S bond cleavage (activation energy ~150 kJ/mol) to form (CH₃)₃Pb· and SCH₃ radicals, as evidenced by mass spectral data .
- Oxidative Conditions : The compound undergoes rapid oxidation at the sulfur center, producing PbO and dimethyl disulfide. Differential scanning calorimetry (DSC) under O₂ shows exothermic peaks at 80–100°C . Comparatively, trimethyl(methylseleno)plumbane exhibits higher thermal stability due to stronger Pb-Se bonds, with decomposition onset at ~200°C .
Q. What mechanistic insights govern ligand substitution reactions at the lead center in trimethyl(methylthio)plumbane?
Substitution reactions follow a two-step process:
- Nucleophilic Attack : Thiolate or halide ions displace the methylthio group, forming a pentacoordinate lead intermediate .
- Steric Effects : Bulky ligands (e.g., triphenylplumbyl) hinder substitution, favoring retention of the Pb-S bond. Kinetic studies using <sup>207</sup>Pb NMR show pseudo-first-order behavior for small nucleophiles (e.g., Cl⁻) . Computational modeling (DFT) predicts transition-state geometries where lead’s coordination sphere expands to accommodate incoming ligands .
Q. How can computational chemistry methods predict the reactivity of trimethyl(methylthio)plumbane in novel reaction environments?
- DFT Calculations : Optimize molecular geometry using B3LYP/def2-TZVP to assess bond dissociation energies (BDEs). The Pb-S BDE in trimethyl(methylthio)plumbane is ~180 kJ/mol, weaker than Pb-C bonds (~220 kJ/mol) .
- Solvent Modeling : COSMO-RS simulations predict solubility parameters and ligand-exchange equilibria in polar aprotic solvents like DMF .
- Reactivity Descriptors : Fukui indices highlight nucleophilic susceptibility at the sulfur atom, guiding predictions for electrophilic attack .
Q. What are the challenges in analyzing contradictory data on lead-sulfur bond strengths across different experimental studies?
Discrepancies often arise from:
- Methodology : Gas-phase mass spectrometry (e.g., EI) may overestimate bond strengths compared to solution-phase calorimetry .
- Sample Purity : Trace oxygen or moisture accelerates decomposition, skewing thermogravimetric analysis (TGA) results. Use rigorous Schlenk-line techniques for handling .
- Theoretical Assumptions : DFT functionals (e.g., PBE vs. B3LYP) yield varying BDEs; validate against experimental ionization energies (e.g., 7.99 eV for Pb-S bond cleavage) .
Methodological Recommendations
- Data Triangulation : Combine spectroscopic, computational, and thermal analysis to resolve ambiguities in reactivity profiles .
- Safety Protocols : Trimethyl(methylthio)plumbane is highly toxic and regulated under hazardous waste codes (e.g., P-list). Use fume hoods and personal protective equipment (PPE) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
